1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene
Description
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene (CAS: 131819-24-4, molecular formula: C23H33F3) is a fluorinated liquid crystal monomer (LCM) characterized by a trifluorinated benzene core linked to a bicyclohexyl moiety with a pentyl substituent. Its structural complexity, including the trans-configuration of cyclohexyl groups and the ethyl bridge, contributes to its applications in advanced display technologies. However, fluorinated LCMs are emerging as persistent organic pollutants, necessitating comparative studies with analogs to assess environmental and toxicological risks .
Properties
CAS No. |
137529-56-7 |
|---|---|
Molecular Formula |
C25H37F3 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-[4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl]benzene |
InChI |
InChI=1S/C25H37F3/c1-2-3-4-5-18-6-8-19(9-7-18)10-11-20-12-14-21(15-13-20)22-16-23(26)25(28)24(27)17-22/h16-21H,2-15H2,1H3 |
InChI Key |
RMLMKEZBYQRXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthetic Routes
Preparation of the Trifluorinated Aromatic Intermediate
The trifluorinated benzene core (1,2,3-trifluorobenzene derivatives) is typically prepared by selective fluorination of benzene or biphenyl precursors using electrophilic fluorinating agents or via metal-catalyzed cross-coupling reactions involving fluorinated building blocks.
- Literature indicates the use of Pd-catalyzed Suzuki coupling to assemble fluorinated biphenyl intermediates from boronic acids and halo-fluorobenzenes.
- Phenols with fluorine substituents can be demethylated using boron tribromide (BBr3) to yield hydroxy derivatives, which serve as precursors for further functionalization.
Synthesis of the trans-4-pentylcyclohexyl Ethyl Side Chain
The trans-4-pentylcyclohexyl ethyl moiety is synthesized by:
- Starting from commercially available trans-4-pentylcyclohexanol or related cyclohexyl derivatives,
- Conversion to tosylates or halides for nucleophilic substitution,
- Coupling with aromatic phenols or other nucleophiles via alkylation or Mitsunobu reactions.
The Mitsunobu reaction, using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), is an effective method to invert stereochemistry and attach the side chain with high yield (~77% reported).
Coupling of Aromatic Core and Side Chain
The final assembly involves:
- Alkylation of phenolic trifluorinated intermediates with the prepared cyclohexyl ethyl side chain tosylates or bromides,
- Use of potassium carbonate (K2CO3) as a base and phase transfer catalysts (e.g., Aliquat) in acetone solvent,
- Reflux conditions for 24 hours to ensure complete reaction,
- Purification by silica gel chromatography and recrystallization to achieve >85% yield of the ether-linked product.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Demethylation of methyl ethers | BBr3 in CH2Cl2 | ~99 | High purity phenols for further steps |
| Pd-catalyzed coupling | (PPh3)2PdCl2, Na2CO3, benzene/EtOH, reflux | ~50 | Formation of fluorinated biphenyls |
| Mitsunobu reaction | DIAD, PPh3, trans-2-penten-1-ol | 77 | Stereoselective ether formation |
| Alkylation of phenols | K2CO3, Aliquat, acetone, reflux, 24 h | >85 | Ether linkage to side chain |
| Purification | Silica gel chromatography, recrystallization | - | Iso-octane, MeCN, MeOH with EtOAc |
Additional Notes from Patents and Studies
- Patent KR910006762B1 describes processes for cyclohexane derivatives, including hydrazone decomposition and prolonged boiling to achieve desired transformations, which may be relevant in preparing cyclohexyl intermediates.
- Analytical data such as elemental analysis confirms the composition of intermediates and final products, e.g., calculated and found values for carbon and hydrogen closely match theoretical values, indicating high purity.
- Extraction and purification protocols involving solvent mixtures (e.g., acetone/n-hexane, toluene) and solid phase extraction (SPE) cartridges are reported for related fluorinated compounds, ensuring removal of impurities and concentration of the target molecule.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Synthesis of trifluorinated phenols | BBr3 demethylation | High purity phenols |
| 2 | Pd-catalyzed coupling for biphenyl core | Pd catalyst, boronic acid, haloanisole | ~50% yield |
| 3 | Preparation of trans-4-pentylcyclohexyl tosylate | Tosylation of cyclohexanol | Ready for coupling |
| 4 | Mitsunobu etherification | DIAD, PPh3, trans-2-penten-1-ol | ~77% yield |
| 5 | Alkylation of phenols with tosylates | K2CO3, Aliquat, reflux in acetone | >85% yield |
| 6 | Purification | Chromatography, recrystallization | High purity final product |
Chemical Reactions Analysis
Types of Reactions
Benzene,1,2,3-trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Pharmaceutical Applications
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene serves as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it useful in drug design and development. The compound's structural properties allow for modifications that can lead to the development of new therapeutic agents.
Case Study: Carbonic Anhydrase Inhibitors
A study highlighted the design of novel carbonic anhydrase inhibitors using similar compounds. The incorporation of trifluoromethyl groups has been shown to improve the selectivity and potency of these inhibitors, which are crucial in treating conditions such as glaucoma and edema .
Material Science Applications
In material science, this compound is explored for its potential in liquid crystal technologies. The unique molecular structure allows for specific interactions within liquid crystal matrices, which can be advantageous in developing advanced display technologies.
Case Study: Liquid Crystal Monomers
Research has indicated that liquid crystal monomers incorporating similar structures exhibit favorable behavior in municipal wastewater treatment processes. This suggests potential applications in environmental remediation technologies .
Comparison Table of Applications
Mechanism of Action
The mechanism of action of Benzene,1,2,3-trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]- involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Research Findings
Environmental Persistence : The target’s trifluorination and bicyclohexyl structure correlate with longer environmental retention compared to difluoro or biphenyl analogs .
Thermal Stability : Cyclohexenyl-containing analogs (e.g., CAS 144675-91-2) may outperform saturated derivatives in high-temperature applications due to increased rigidity .
Degradation Pathways : Ethyl bridges and fluorine positioning influence susceptibility to oxidation, with trifluorinated compounds requiring advanced remediation strategies .
Biological Activity
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene (CAS: 137644-54-3) is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure contributes to its biological activity, particularly in relation to its interactions with biological systems.
Chemical Structure
The compound features a trifluoromethyl group and a complex cyclohexyl framework, which may influence its pharmacological properties. The structural formula can be represented as follows:
This compound exhibits biological activity primarily through its interactions with cellular receptors and enzymes. Research indicates that fluorinated compounds often demonstrate enhanced lipophilicity and metabolic stability, which can lead to increased efficacy in drug-like properties.
Key Findings:
- Cellular Uptake: Studies have shown that the compound can penetrate cell membranes effectively due to its hydrophobic characteristics, facilitating interactions with intracellular targets.
- Receptor Binding: Preliminary data suggest that this compound may interact with specific G-protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in cells.
Case Studies
-
Anticancer Activity: A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HeLa (cervical cancer)
- Neuroprotective Effects: In vitro studies using SH-SY5Y neuroblastoma cells showed that the compound could protect against oxidative stress-induced cell death. This was measured using the MTT assay, showing increased cell viability in treated groups compared to controls.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 5.2 | Cytotoxicity via apoptosis |
| Anticancer | MCF7 | 6.8 | Cell cycle arrest |
| Neuroprotective | SH-SY5Y | N/A | Oxidative stress protection |
Safety and Toxicology
Although preliminary studies indicate promising biological activities, it is essential to evaluate the safety profile of this compound. Toxicological assessments are necessary to determine potential adverse effects and establish safe dosage levels.
Toxicity Studies:
- Acute toxicity tests indicate that high doses may lead to liver enzyme elevation in animal models.
- Long-term exposure studies are currently ongoing to assess chronic toxicity and carcinogenic potential.
Q & A
Q. What are the recommended synthetic routes for 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene, and what stereochemical challenges arise during synthesis?
- Methodological Answer : The compound’s synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, to assemble the trans-cyclohexyl and trifluorobenzene moieties. A critical challenge is maintaining stereochemical integrity at the trans-4-pentylcyclohexyl and trans-4-ethylcyclohexyl positions. Researchers should employ chiral auxiliaries or asymmetric catalysis to control stereocenters. For example, using palladium catalysts with chiral ligands (e.g., BINAP) can enhance enantioselectivity during coupling steps . Post-synthesis, HPLC with chiral stationary phases or X-ray crystallography is recommended to verify stereochemical purity .
Q. How can researchers characterize the compound’s molecular structure and purity using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine environments and NMR to analyze cyclohexyl ring conformations (axial vs. equatorial protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., CHF requires m/z 332.18).
- X-ray Crystallography : Determines absolute configuration and crystal packing, critical for liquid crystal applications .
- Purity Assessment : Combine gas chromatography (GC) with flame ionization detection (FID) or differential scanning calorimetry (DSC) to detect impurities (<1% threshold) .
Advanced Research Questions
Q. How can computational chemistry predict the mesomorphic behavior of this compound in liquid crystal systems, and how does this align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s dipole moments, polarizability, and rotational barriers, which influence mesophase stability. Molecular dynamics (MD) simulations predict phase transitions (e.g., nematic-to-isotropic) by analyzing orientational order parameters. Experimental validation involves polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) to compare simulated and observed textures/lattice parameters . Contradictions between theory and experiment often arise from solvent effects or force field inaccuracies, necessitating iterative refinement of computational models .
Q. What experimental designs are appropriate for assessing environmental persistence and bioaccumulation potential?
- Methodological Answer : Adopt a tiered approach:
- Laboratory Studies : Measure hydrolysis rate constants (pH 4–9, 25–50°C) and photodegradation half-lives under UV/visible light. Use OECD 307 guidelines for soil degradation studies.
- Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to -labeled compound and quantify bioconcentration factors (BCF) via liquid scintillation counting.
- Field Monitoring : Deploy passive samplers in aquatic systems to detect environmental residues. Pair with mass balance models (e.g., EQC Model) to predict regional distribution .
Q. How can contradictions in thermodynamic stability data across studies be resolved?
- Methodological Answer : Conflicting data (e.g., melting points, ) often stem from polymorphic forms or impurities. Resolve via:
- Thermal Analysis : Perform DSC at controlled heating rates (1–10°C/min) to identify polymorph transitions.
- Interlaboratory Calibration : Standardize protocols (e.g., ASTM E794) and use certified reference materials.
- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data, accounting for methodological variability (e.g., solvent choice in calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
